molecular formula C7H5ClN2O2S B1322492 1H-Indazole-5-sulfonyl chloride CAS No. 599183-35-4

1H-Indazole-5-sulfonyl chloride

Cat. No.: B1322492
CAS No.: 599183-35-4
M. Wt: 216.65 g/mol
InChI Key: OHNCNPVNTFTJLX-UHFFFAOYSA-N
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Description

1H-Indazole-5-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O2S and a molecular weight of 216.64 g/mol It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring

Preparation Methods

The synthesis of 1H-Indazole-5-sulfonyl chloride typically involves the sulfonation of 1H-indazole. One common method includes the reaction of 1H-indazole with chlorosulfonic acid under controlled conditions to yield the sulfonyl chloride derivative . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1H-Indazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, solvents such as dichloromethane, and catalysts like palladium or copper salts. The major products formed depend on the specific nucleophile or reaction conditions employed.

Mechanism of Action

The mechanism of action of 1H-Indazole-5-sulfonyl chloride largely depends on its derivatives and the specific biological targets they interact with. Generally, sulfonyl chlorides can act as electrophiles, reacting with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or modification of proteins, affecting various cellular pathways .

Comparison with Similar Compounds

1H-Indazole-5-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

The uniqueness of this compound lies in its indazole core, which imparts specific electronic and steric properties, making it suitable for particular synthetic and biological applications .

Properties

IUPAC Name

1H-indazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S/c8-13(11,12)6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNCNPVNTFTJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626542
Record name 1H-Indazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599183-35-4
Record name 1H-Indazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indazole-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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